molecular formula C12H14O3 B2538824 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde CAS No. 1797940-59-0

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde

Cat. No. B2538824
CAS RN: 1797940-59-0
M. Wt: 206.241
InChI Key: RJJOLRKMKVHFDD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde is a chemical compound that is widely used in scientific research. It is a versatile compound that has various applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Material Development

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde plays a significant role in the synthesis of complex organic molecules and materials. For instance, it has been used as a precursor in the synthesis of Schiff base compounds, which have applications in optical materials due to their nonlinear optical properties (Abdullmajed et al., 2021). Additionally, derivatives of this compound have been explored for their potential in creating electrically conductive polymers, demonstrating enhanced conductivity and thermal stability, making them candidates for electronic applications (Hafeez et al., 2019).

Catalysis and Chemical Reactions

The compound has found use in catalysis, particularly in reactions that form the basis for creating new chemical entities. For example, the development of novel copolymers with unique properties, such as improved thermal stability and processability, has been reported, where derivatives of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde serve as monomers (Kharas et al., 2016). This illustrates its utility in polymer chemistry for designing materials with specific functionalities.

Environmental Science

In environmental science, derivatives of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde have been studied for their interactions with atmospheric components, providing insights into the fate of organic compounds in the environment. Research on the heterogeneous reaction of related compounds with NO3 radicals highlights the potential transformation pathways of wood smoke emissions in the atmosphere, contributing to our understanding of atmospheric chemistry and pollution (Liu et al., 2017).

Molecular Docking and Computational Studies

Computational studies and molecular docking investigations have employed analogs of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde to explore intermolecular interactions and potential biological activities. Such studies facilitate the identification of molecule-target interactions at the atomic level, offering a pathway for the design of novel therapeutics and materials with tailored properties (Ghalla et al., 2018).

properties

IUPAC Name

4-ethoxy-3-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-7-15-12-8-10(9-13)5-6-11(12)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOLRKMKVHFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde

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